O-Desmethyl Mycophenolic Acid O-Desmethyl Mycophenolic Acid
Brand Name: Vulcanchem
CAS No.: 31858-65-8
VCID: VC0024141
InChI: InChI=1S/C16H18O6/c1-8(4-6-12(17)18)3-5-10-14(19)9(2)11-7-22-16(21)13(11)15(10)20/h3,19-20H,4-7H2,1-2H3,(H,17,18)/b8-3+
SMILES: CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)O)O
Molecular Formula: C₁₆H₁₈O₆
Molecular Weight: 306.31 g/mol

O-Desmethyl Mycophenolic Acid

CAS No.: 31858-65-8

Reference Standards

VCID: VC0024141

Molecular Formula: C₁₆H₁₈O₆

Molecular Weight: 306.31 g/mol

O-Desmethyl Mycophenolic Acid - 31858-65-8

CAS No. 31858-65-8
Product Name O-Desmethyl Mycophenolic Acid
Molecular Formula C₁₆H₁₈O₆
Molecular Weight 306.31 g/mol
IUPAC Name (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid
Standard InChI InChI=1S/C16H18O6/c1-8(4-6-12(17)18)3-5-10-14(19)9(2)11-7-22-16(21)13(11)15(10)20/h3,19-20H,4-7H2,1-2H3,(H,17,18)/b8-3+
Standard InChIKey MHSRNZSBNXFMLF-FPYGCLRLSA-N
Isomeric SMILES CC1=C2COC(=O)C2=C(C(=C1O)C/C=C(\C)/CCC(=O)O)O
SMILES CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)O)O
Canonical SMILES CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)O)O
Synonyms (4E)-6-(1,3-Dihydro-4,6-dihydroxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic Acid; Demethylmycophenolic Acid; Nor-O-methyl Mycophenolic Acid;
PubChem Compound 25879063
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator